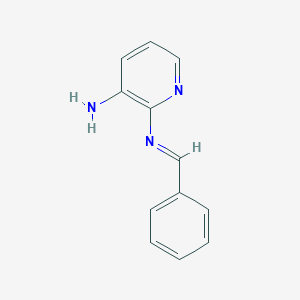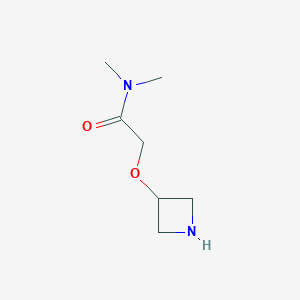
(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone: is a heterocyclic compound that features both a pyridine and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 5-aminopyridine with 2-methylpiperidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.
化学反应分析
Types of Reactions
Oxidation: (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of (5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
- (5-Aminopyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
(5-Aminopyridin-3-yl)(2-methylpiperidin-1-yl)methanone is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.
属性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(5-aminopyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17N3O/c1-9-4-2-3-5-15(9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3 |
InChI 键 |
QJEIZNNRWKLAKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C(=O)C2=CC(=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
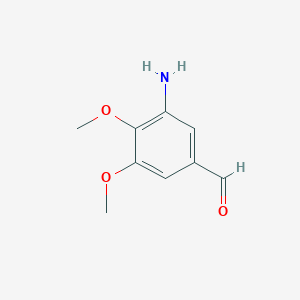
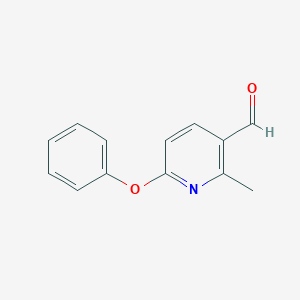
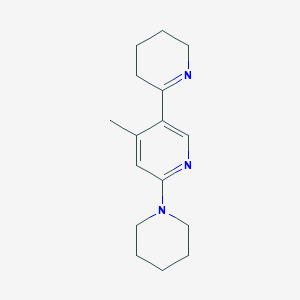
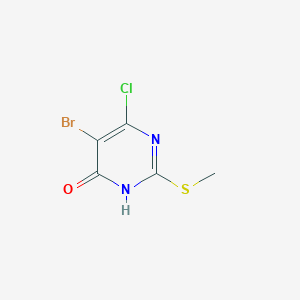

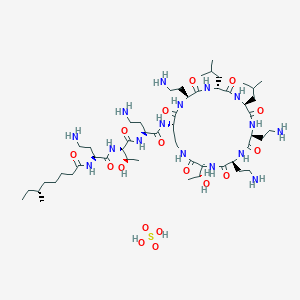
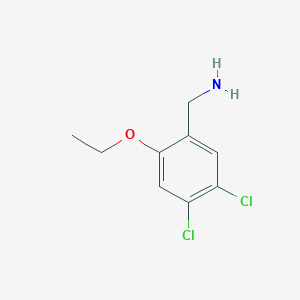
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
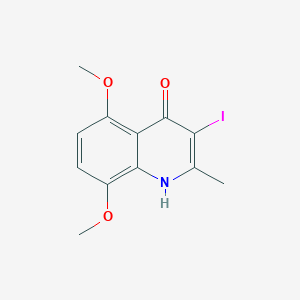
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)
